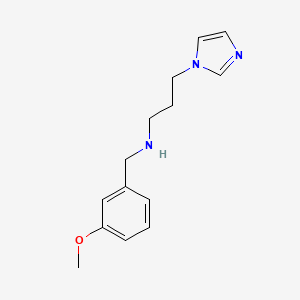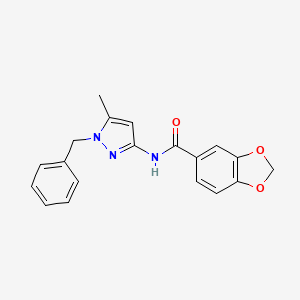
4-bromo-N-(1H-indazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(1H-indazol-5-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is also known as BI-2536 and has been found to exhibit anti-tumor activity in various cancer cell lines.
Scientific Research Applications
4-bromo-N-(1H-indazol-5-yl)benzamide has been extensively studied for its potential applications in cancer research. It has been found to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and ovarian cancer. This compound has been shown to inhibit the activity of Polo-like kinase 1 (PLK1), which is a key regulator of cell division. PLK1 is overexpressed in many types of cancer, and inhibiting its activity can lead to cell cycle arrest and apoptosis.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1H-indazol-5-yl)benzamide involves the inhibition of PLK1 activity. PLK1 is a serine/threonine kinase that plays a critical role in cell division. It is involved in the regulation of mitotic entry, spindle assembly, chromosome segregation, and cytokinesis. Inhibition of PLK1 activity leads to defects in these processes, which can ultimately result in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of PLK1 activity. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to tumor regression. In addition, this compound has been found to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-N-(1H-indazol-5-yl)benzamide in lab experiments is its specificity for PLK1. This compound has been shown to selectively inhibit PLK1 activity without affecting other kinases. This specificity makes it a valuable tool for studying the role of PLK1 in cell division and cancer progression. However, one limitation of using this compound is its low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.
Future Directions
There are several future directions for research on 4-bromo-N-(1H-indazol-5-yl)benzamide. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the investigation of the potential therapeutic applications of this compound in cancer treatment. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Additionally, there is potential for the use of this compound in combination with other anti-cancer agents to enhance their effectiveness. Overall, the potential applications of this compound in cancer research make it an important area of study for future research.
Synthesis Methods
The synthesis of 4-bromo-N-(1H-indazol-5-yl)benzamide involves a multi-step process that starts with the reaction of 4-bromoaniline with 2-chloroacetyl chloride to yield 4-bromo-N-(2-chloroacetyl)aniline. This intermediate is then reacted with 5-aminooxazole in the presence of sodium hydride to produce this compound. The yield of this reaction is typically around 30%.
properties
IUPAC Name |
4-bromo-N-(1H-indazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O/c15-11-3-1-9(2-4-11)14(19)17-12-5-6-13-10(7-12)8-16-18-13/h1-8H,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCNDXJSKJQOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)NN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B7460314.png)

![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)ethan-1-ol](/img/structure/B7460323.png)


![3-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7460337.png)
![N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine](/img/structure/B7460345.png)
![N-[4-(aminomethyl)phenyl]-2-imidazol-1-ylacetamide](/img/structure/B7460353.png)
![N-[(4-fluorophenyl)methyl]isoquinoline-5-sulfonamide](/img/structure/B7460358.png)




![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7460386.png)